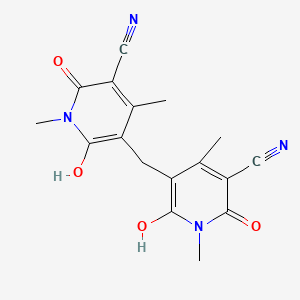![molecular formula C16H17NO5S B5879084 methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)
methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate is not fully understood. However, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways and inhibiting the activity of specific enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can induce DNA damage and inhibit the activity of specific enzymes involved in cell growth and proliferation. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate in lab experiments include its potent cytotoxicity against cancer cells, its ability to induce apoptosis, and its anti-inflammatory and antioxidant properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate. One area of interest is the development of novel derivatives of the compound with enhanced potency and selectivity against specific types of cancer cells. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, studies are needed to evaluate the safety and toxicity of the compound in vivo and to determine the optimal dosage and administration route for potential therapeutic applications.
Métodos De Síntesis
Methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-dimethoxyphenylacetic acid. The final step involves the reaction of the resulting acid with methylamine and methanol to yield the desired product.
Aplicaciones Científicas De Investigación
Methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
methyl 3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-20-12-5-4-10(8-13(12)21-2)9-14(18)17-11-6-7-23-15(11)16(19)22-3/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDRXQPLMSUZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(SC=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)
![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)

![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)


![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)

![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)